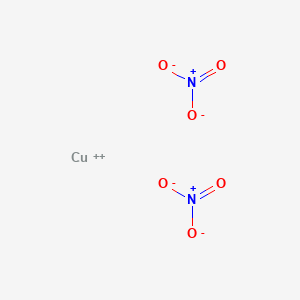
Cupric nitrate
Cat. No. B082084
Key on ui cas rn:
10402-29-6
M. Wt: 187.56 g/mol
InChI Key: XTVVROIMIGLXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04490337
Procedure details


Five Hundred and seventy grams of Cu(NO3)2.2.5H2O (typically designated as copper (II) nitrate trihydrate) was dissolved in water and diluted to 2.0 liters to give 1.25 molar copper nitrate solution. An 18% sodium hydroxide solution was prepared by dissolving 2.5 grams sodium hydroxide in water and diluting to 1.0 liter. The caustic solution was allowed to cool to room temperature before using in the reaction that follows. Sodium bicarbonate, 8.4 grams, 0.1 mole, was added to a three liter reactor and was dissolved in 0.25 liter of water to allow for agitation. The pH of the bicarbonate solution was raised to 11.5 with sodium hydroxide. (This prevents carbon dioxide formation on addition of the relatively acidic cupric nitrate solution due to lowering the pH below about 6). The aqueous carbonate medium is agitated and an aliquot of the copper nitrate solution (80.1 ml, 0.1 moles) is added. The resulting intermediate which forms immediately is then converted to the hydroxide by the addition of approximately 37 ml of the above caustic solution. After sixteen cupric nitrate-sodium hydroxide cycles the temperature of the slurry had reached 32° C. with a pH of 10.1 The solution was then filtered under vacuum conditions and washed with water. The copper assay was 56.59% after drying for five hours at 65° C. The copper was recovered quantitatively.
[Compound]
Name
Cu(NO3)2.2.5H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
O.O.O.[N+:4]([O-:7])([O-:6])=[O:5].[Cu+2:8].[N+:9]([O-:12])([O-:11])=[O:10]>O>[N+:4]([O-:7])([O-:6])=[O:5].[Cu+2:8].[N+:9]([O-:12])([O-:11])=[O:10] |f:0.1.2.3.4.5,7.8.9|
|
Inputs


Step One
[Compound]
|
Name
|
Cu(NO3)2.2.5H2O
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.[N+](=O)([O-])[O-].[Cu+2].[N+](=O)([O-])[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted to 2.0 liters
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])[O-].[Cu+2].[N+](=O)([O-])[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MOLARITY |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
